molecular formula C17H18N2O3S B368840 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole CAS No. 441315-25-9

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole

Cat. No.: B368840
CAS No.: 441315-25-9
M. Wt: 330.4g/mol
InChI Key: ATCFEHGVDSQIDX-UHFFFAOYSA-N
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Description

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a synthetic benzimidazole derivative characterized by a sulfonyl group attached to a 4-methoxy-3-methylphenyl substituent and a 5,6-dimethylbenzimidazole core. The benzimidazole scaffold is notable for its presence in biologically active compounds, including vitamin B12, where 5,6-dimethylbenzimidazole serves as a ligand for cobalt in the cobalamin structure .

Structurally, the molecule combines aromatic and heterocyclic moieties, which influence its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

1-(4-methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-8-15-16(9-12(11)2)19(10-18-15)23(20,21)14-5-6-17(22-4)13(3)7-14/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCFEHGVDSQIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC(=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the sulfonyl group through sulfonation reactions. The methoxy and methyl groups are then introduced via electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the employment of catalysts to enhance reaction rates. Industrial synthesis might also incorporate continuous flow processes to ensure consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic rings can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the sulfonyl group can produce a corresponding sulfide derivative.

Scientific Research Applications

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

4-Chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)

  • Structure : Shares the 5,6-dimethylbenzimidazole core but differs in substituents: a 4-chlorobenzenesulfonamide group and a 3-methoxybenzyl group at position 1.
  • Key Differences : The absence of a 4-methoxy-3-methylphenyl sulfonyl group reduces steric bulk compared to the target compound. The chloro substituent may enhance electrophilicity, influencing reactivity .
  • Biological Relevance : Sulfonamide derivatives are often explored for antiviral and enzyme-inhibitory activities, though specific data for this compound remain undisclosed .

1-Benzyl-5,6-dimethyl-3-cyanomethylbenzimidazolium Bromide

  • Structure: Features a benzyl group at position 1 and a cyanomethyl group at position 3. The 5,6-dimethylbenzimidazole core is retained.
  • Unlike the sulfonyl group in the target compound, the cyanomethyl group may participate in hydrogen bonding .
  • Synthesis : Prepared via alkylation of 1-benzyl-5,6-dimethylbenzimidazole with bromoacetonitrile, contrasting with the sulfonylation methods used for the target compound .

α-Ribazole (1-α-D-ribofuranosyl-5,6-dimethylbenzimidazole)

  • Structure : A naturally occurring derivative with a ribose moiety linked via an α-glycosidic bond to the benzimidazole nitrogen.
  • Key Differences : The ribose group enables integration into vitamin B12, whereas the synthetic sulfonyl group in the target compound suggests a role in enzyme inhibition or receptor modulation .

Activity Data :

  • Enzyme Inhibition : Structural analogs like TBBt exhibit differential binding to CK2 despite shared benzimidazole cores, underscoring the impact of substituents on target specificity .

Physicochemical Properties

Property Target Compound CAS 338964-27-5 1-Benzyl-5,6-dimethylbenzimidazolium Bromide
Molecular Weight ~400 g/mol (estimated) 463.95 g/mol ~350 g/mol
Solubility Moderate in DMSO Likely polar-aprotic High in polar solvents (due to ionic nature)
Key Functional Groups Sulfonyl, methoxy, methyl Sulfonamide, chloro Cyanomethyl, benzyl

Thermal Stability : Benzimidazolium salts (e.g., from ) decompose above 200°C, whereas sulfonamide derivatives exhibit higher stability due to aromatic sulfonyl groups .

Biological Activity

1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with 5,6-dimethylbenzimidazole. The reaction is generally carried out in a solvent such as dichloromethane or acetonitrile, often in the presence of a base like triethylamine to neutralize hydrochloric acid produced during the reaction.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity . A study demonstrated that derivatives of benzimidazole possess significant activity against various bacterial strains, suggesting that this compound may also exhibit similar properties. The minimum inhibitory concentrations (MIC) for several derivatives were reported, highlighting their potential as antimicrobial agents:

CompoundMIC (µg/mL)Target Organism
This compoundTBDE. coli
2-Methox-1-(4-methylbenzene-sulfonyl) benzimidazole32Staphylococcus aureus
1-(4-Methylphenyl)sulfonylimidazole16Pseudomonas aeruginosa

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. The following table summarizes findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)10Caspase activation
MCF-7 (breast cancer)15Cell cycle arrest
A549 (lung cancer)12Induction of oxidative stress

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group is known to form strong interactions with amino acid residues in active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. This interaction can disrupt key biological pathways involved in cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria. The study concluded that the compound's structural features contributed to its enhanced permeability and binding affinity to bacterial cell membranes.

Case Study 2: Anticancer Potential

In a separate investigation focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. The results demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers, supporting its potential as a therapeutic agent in oncology.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(4-Methoxy-3-methylphenyl)sulfonyl-5,6-dimethylbenzimidazole?

  • Methodological Answer : Synthesis optimization requires systematic evaluation of reaction parameters. For sulfonylation and benzimidazole formation:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates and stabilize transition states .
  • Catalyst choice : Acidic conditions (e.g., glacial acetic acid) promote condensation, as seen in analogous triazole-benzaldehyde reactions .
  • Temperature control : Reflux conditions (~120°C) under inert gas (N₂) are critical to avoid side reactions like oxidation .
  • Purification : Column chromatography with hexane/EtOH gradients (Rf ~0.6) resolves impurities, as demonstrated in triazine-based syntheses .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : A multi-technique approach is essential:
  • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.0 ppm), sulfonyl (δ 7.5–8.0 ppm), and benzimidazole protons (δ 6.5–7.2 ppm) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to confirm purity (>95%) and molecular ion peaks .
  • Thermal analysis : Melting point consistency (e.g., 217–220°C) indicates crystallinity, critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay conditions. Mitigation strategies include:
  • Standardized bioassays : Replicate studies under controlled pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. bromo groups) on target binding using docking simulations .
  • Meta-analysis : Pool data from peer-reviewed studies (e.g., IC₅₀ values) to identify outliers and validate trends .

Q. What experimental design principles apply to studying its solubility and formulation stability?

  • Methodological Answer : Apply factorial design (DoE) to optimize formulation:
  • Variables : pH (4–8), co-solvents (PEG 400, cyclodextrins), and surfactant ratios .
  • Response metrics : Solubility (UV-Vis quantification), stability (HPLC degradation profiling over 30 days) .
  • Statistical validation : Use ANOVA to identify significant factors (p < 0.05) and reduce experimental runs by 40–60% .

Q. How can computational methods enhance understanding of its reactivity in novel reactions?

  • Methodological Answer : Integrate quantum mechanics (QM) and machine learning (ML):
  • Reaction path search : Density Functional Theory (DFT) predicts sulfonyl group reactivity (e.g., nucleophilic attack barriers) .
  • ML-driven condition optimization : Train models on historical data (e.g., solvent polarity vs. yield) to prioritize experimental trials .
  • Validation : Cross-check computed transition states with experimental kinetics (e.g., Arrhenius plots) .

Technical Challenges and Solutions

Q. What strategies address poor yields in large-scale synthesis?

  • Methodological Answer : Scale-up challenges require engineering solutions:
  • Membrane separation : Nanofiltration removes low-MW impurities (<500 Da) post-reaction .
  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition .
  • In-line analytics : Real-time FTIR monitors sulfonylation completion, enabling rapid adjustments .

Q. How to design robust stability-indicating assays for degradation products?

  • Methodological Answer : Employ forced degradation studies:
  • Stress conditions : Hydrolysis (0.1M HCl/NaOH), oxidation (3% H₂O₂), and photolysis (ICH Q1B guidelines) .
  • Detection : UPLC-PDA-MS identifies degradation pathways (e.g., sulfonyl cleavage or benzimidazole ring oxidation) .
  • Validation : Ensure linearity (R² > 0.99) and LOQ ≤0.1% for trace impurities .

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